molecular formula C18H29NaO3S B3432722 Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts CAS No. 90194-45-9

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

Cat. No. B3432722
CAS RN: 90194-45-9
M. Wt: 348.5 g/mol
InChI Key: HOXWFOVSCUWIEH-UHFFFAOYSA-M
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Description

“Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts” is a compound that appears as a solid or liquid . It is soluble in water and is stable .


Synthesis Analysis

The most widely used method for preparing sulfonates, such as this compound, involves a sulfonation reaction through a continuous reactor like a falling film reactor . Typically, 4-C10-13-sec-alkylbenzene and sulfur trioxide react in the reactor. The product is then neutralized with sodium hydroxide or sodium carbonate .


Molecular Structure Analysis

The molecular structure of this compound is not well-defined due to its nature as a UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials) substance .


Chemical Reactions Analysis

Benzenesulfonic acid, which is a related compound, exhibits reactions typical of other aromatic sulfonic acids. It forms sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220°C .


Physical And Chemical Properties Analysis

This compound is a dry powder or liquid . It is soluble in water and is classified as a UVCB substance .

Scientific Research Applications

Preparation of Sulfonates

Currently, the sulfonation reaction through continuous reactors (such as falling film reactors) is the most widely used method for preparing sulfonates . Generally, C10-14 alkylbenzene and sulfur trioxide react through the reactor, then sodium hydroxide or sodium carbonate neutralizes, finally obtaining the product .

Use as a Cleansing Agent

Benzenesulfonic acid, C10-16-alkyl derivs., sodium salts can be used as a cleansing agent . This application is particularly relevant in the production of detergents and cleaning products .

Use as an Emulsifying Agent

This compound can also be used as an emulsifying agent . Emulsifying agents are substances that are soluble in both fat and water and enable fat to be uniformly dispersed in water as an emulsion .

Use as a Dispersing Agent

Benzenesulfonic acid, C10-16-alkyl derivs., sodium salts can be used as a dispersing agent . Dispersing agents prevent clumping and help to stabilize a suspension of particles in a liquid .

Preparation of Alkali Metal Salt and Amine Salts

This compound is used for preparing alkali metal salt and amine salts of C10-16 alkylbenzene sulfonic acid . These salts have various applications in different industries .

Mechanism of Action

Target of Action

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts, often referred to as Sodium Laureth Sulfate (SLES), is a type of surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

Mode of Action

The mode of action of SLES involves the formation of micelles, which are tiny droplets that encapsulate and remove oil and dirt from surfaces. This is achieved through the interaction of the hydrophilic (water-attracting) and hydrophobic (water-repelling) parts of the molecule . The hydrophobic part of the molecule binds to oil and dirt, while the hydrophilic part allows it to be washed away with water .

Biochemical Pathways

The primary biochemical pathway involved in the action of SLES is the process of sulfonation. This involves the reaction of 4-C10-13-sec-alkylbenzene with sulfur trioxide to form a sulfonic acid derivative. This is then neutralized with sodium hydroxide or sodium carbonate to produce the final product .

Result of Action

The result of the action of SLES is the effective removal of dirt and oil from surfaces. This is why it is commonly used in a variety of cleaning products, including soaps, shampoos, and detergents .

Action Environment

The action of SLES can be influenced by environmental factors such as temperature and pH. For instance, its surfactant properties may be affected by extreme temperatures. Additionally, SLES is known to be stable under normal storage conditions . Prolonged exposure or excessive amounts may cause irritation to the skin and eyes .

Safety and Hazards

This compound poses several hazards. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

properties

IUPAC Name

sodium;4-dodecan-3-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXWFOVSCUWIEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058711
Record name Sodium 4-(1-ethyldecyl)benzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
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Product Name

Sodium;4-dodecan-3-ylbenzenesulfonate

CAS RN

2212-50-2, 69669-44-9, 90194-45-9, 85117-50-6
Record name Benzenesulfonic acid, 4-(1-ethyldecyl)-, sodium salt
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Record name Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
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Record name Sodium 4-(1-ethyldecyl)benzenesulfonate
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Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, mono-C10-14-alkyl derivs., sodium salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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